![molecular formula C17H21N5O4S B6477000 3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide CAS No. 2640821-79-8](/img/structure/B6477000.png)
3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide
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Description
“3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide” is a compound that contains a pyrazole moiety . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
The compound contains a pyrazole ring, which consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Scientific Research Applications
Suzuki–Miyaura Coupling Applications
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides. This reaction has found widespread use due to its mild conditions and functional group tolerance . Specifically, our compound may serve as a boron reagent in SM coupling reactions. Its stability, ease of preparation, and environmentally benign nature make it an attractive choice for this purpose.
Hydromethylation Reactions
The protodeboronation of pinacol boronic esters allows for the formal anti-Markovnikov alkene hydromethylation. Our compound could participate in such reactions, leading to valuable transformations. For instance, it might be applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Biological Activities of Imidazole Derivatives
Imidazole-containing compounds exhibit diverse biological activities. While our compound is not a typical imidazole, its structural features may contribute to similar effects. Imidazole derivatives have been reported to possess antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, antioxidant, and antiviral properties, among others .
Pesticide Properties
Although not directly related to scientific research, it’s worth noting that our compound has pesticide properties. Understanding its environmental fate, eco-toxicity, and human health implications is essential for responsible use .
properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-20-15(8-10-19-20)14-5-3-13(4-6-14)7-9-18-16(23)21-11-12-22(17(21)24)27(2,25)26/h3-6,8,10H,7,9,11-12H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRGWJHMXNYIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)N3CCN(C3=O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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